

In-Depth Technical Guide to CAS 86060-92-6: **Fmoc-Phe-OPfp**

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Compound of Interest

Compound Name: **Fmoc-Phe-OPfp**

Cat. No.: **B557288**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 86060-92-6, identified as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, commonly abbreviated as **Fmoc-Phe-OPfp**. This reagent is a cornerstone in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the amino acid L-phenylalanine into peptide chains.^[1]

The strategic use of the Fmoc protecting group for the α -amino function, combined with the highly activated pentafluorophenyl ester at the C-terminus, makes **Fmoc-Phe-OPfp** a highly efficient building block for the synthesis of a wide array of peptides, from simple sequences to complex therapeutic molecules.^[2] This guide will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and application, discuss its role in the generation of biologically active peptides, and present key analytical and spectroscopic data.

Chemical and Physical Properties

Fmoc-Phe-OPfp is a white to off-white crystalline solid. Its chemical structure is characterized by the presence of the bulky, base-labile Fmoc group, the L-phenylalanine residue, and the

electron-withdrawing pentafluorophenyl ester, which serves as an excellent leaving group during the coupling reaction in peptide synthesis.[\[2\]](#)

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	86060-92-6	[3]
Molecular Formula	C ₃₀ H ₂₀ F ₅ NO ₄	[3]
Molecular Weight	553.5 g/mol	[3]
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-3- phenylpropanoate	[3]
Synonyms	Fmoc-L-Phe-OPfp, N-(9- Fluorenylmethoxycarbonyl)-L- phenylalanine pentafluorophenyl ester	[3]
Melting Point	149-151 °C	[4]
Solubility	Soluble in DMSO (\geq 58.1 mg/mL) and ethanol (\geq 2.64 mg/mL with warming); insoluble in water.	[5]
Storage	Store at -20°C to 8°C in a dry, well-ventilated place.	[4] [5]

Synthesis and Purification

The synthesis of **Fmoc-Phe-OPfp** involves the esterification of Fmoc-L-phenylalanine (Fmoc-Phe-OH) with pentafluorophenol. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid of Fmoc-Phe-OH.

Experimental Protocol: Synthesis of Fmoc-Phe-OPfp

Materials:

- Fmoc-L-phenylalanine (Fmoc-Phe-OH)
- Pentafluorophenol
- Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
- Ethyl acetate or Dichloromethane (DCM) as solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane

Procedure:

- In a clean, dry round-bottom flask, dissolve Fmoc-L-phenylalanine (1 equivalent) in ethyl acetate or DCM.
- Add pentafluorophenol (1.1 equivalents) to the solution and stir until it dissolves.
- Cool the reaction mixture to 0°C in an ice bath.
- In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
- Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield pure **Fmoc-Phe-OPfp**.

Purification and Quality Control

The purity of the synthesized **Fmoc-Phe-OPfp** is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity.

Table 2: Analytical Methods for Quality Control

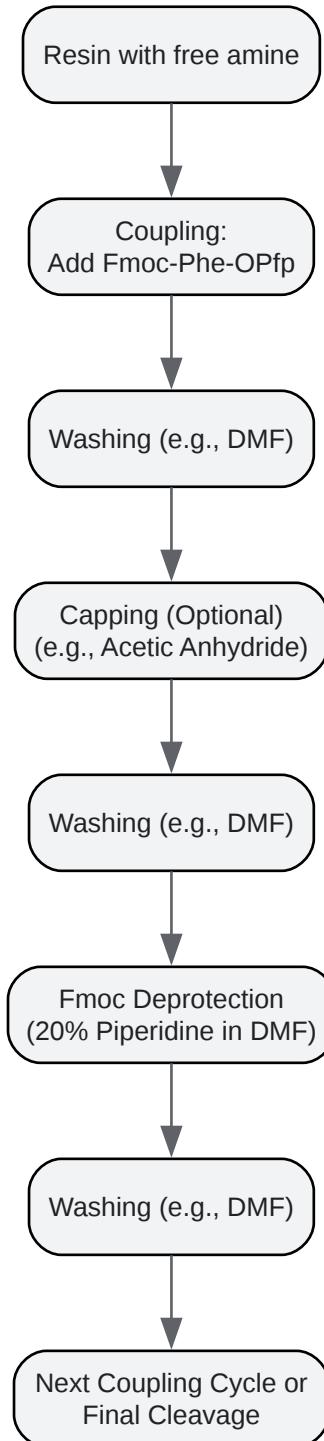
Analytical Method	Purpose	Typical Specifications	Reference(s)
Reversed-Phase HPLC	To determine chemical purity and identify impurities.	≥98.0%	[6][7]
Chiral HPLC	To ensure the absence of the D-enantiomer (enantiomeric purity).	≥99.0% ee	[6]
Mass Spectrometry (MS)	To confirm the molecular weight of the compound.	Matches theoretical mass	[6]
¹ H and ¹³ C NMR	To confirm the chemical structure.	Matches expected spectrum	[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OPfp is a key reagent in the Fmoc/tBu strategy of SPPS. The pentafluorophenyl ester is highly activated, leading to efficient and rapid coupling to the free N-terminal amine of a growing peptide chain on a solid support.[2]

General Workflow of SPPS using Fmoc-Phe-OPfp

The SPPS cycle involves a series of steps that are repeated for the addition of each amino acid.



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Caption: General workflow of a single Fmoc-SPPS cycle.

Experimental Protocol: Incorporation of Fmoc-Phe-OPfp in SPPS

This protocol describes a single coupling cycle for adding a phenylalanine residue to a peptide chain on a Rink Amide resin.

Materials:

- Rink Amide resin with a free N-terminal amine
- **Fmoc-Phe-OPfp** (CAS 86060-92-6)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

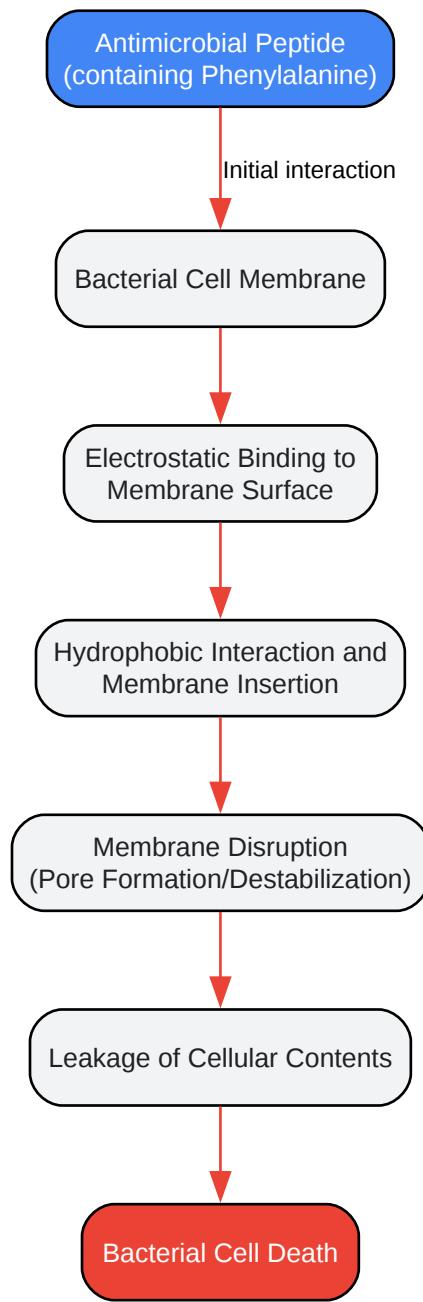
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection (if necessary): If the resin is pre-loaded with an Fmoc-protected amino acid, treat it with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10-15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.^[8]
- Coupling: Dissolve **Fmoc-Phe-OPfp** (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.^[9]
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).^[8]
- Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.^[8]

- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
- Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
- Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Role in Biologically Active Peptides and Signaling Pathways

Fmoc-Phe-OPfp serves as a building block for a vast number of biologically active peptides. The incorporation of phenylalanine can be critical for the peptide's structure, receptor binding, and overall function. While **Fmoc-Phe-OPfp** itself does not directly modulate signaling pathways, the peptides synthesized using it can have profound biological effects.

For instance, peptides containing phenylalanine are known to be involved in various signaling pathways. An example is the synthesis of analogs of antimicrobial peptides (AMPs). Many AMPs have a cationic and amphipathic nature, and the hydrophobic phenylalanine residue is crucial for their interaction with and disruption of bacterial cell membranes.



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Caption: Generalized mechanism of action for an antimicrobial peptide.

The synthesis of such peptides using **Fmoc-Phe-OPfp** allows researchers to create novel antimicrobial agents to combat antibiotic resistance. The efficiency of **Fmoc-Phe-OPfp** is particularly valuable in these syntheses, ensuring high yields of the desired peptide for biological testing.

Spectroscopic Data

The characterization of **Fmoc-Phe-OPfp** relies on various spectroscopic techniques. Below are the expected characteristic data.

Table 3: Spectroscopic Data for **Fmoc-Phe-OPfp**

Technique	Data	Reference(s)
¹ H NMR	Expected chemical shifts (ppm) in DMSO-d ₆ : ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~7.2-7.3 (m, 5H, Phe aromatic), ~4.3 (m, 1H, α -CH), ~4.2 (m, 3H, Fmoc CH+CH ₂), ~3.1 (m, 2H, β -CH ₂).	Predicted based on [1][11]
¹³ C NMR	Expected chemical shifts (ppm) in DMSO-d ₆ : ~171 (C=O, ester), ~156 (C=O, carbamate), aromatic region (120-145), ~66 (Fmoc CH ₂), ~56 (α -CH), ~47 (Fmoc CH), ~37 (β -CH ₂).	Predicted based on [1][10]
FT-IR	Characteristic peaks (cm ⁻¹): ~3300 (N-H stretch), ~3060 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1780 (C=O stretch, ester), ~1720 (C=O stretch, carbamate), ~1530 (N-H bend).	Predicted based on [12][13][14]
Mass Spectrometry	Expected m/z for [M+H] ⁺ : 554.14	[3]

Safety and Handling

Fmoc-Phe-OPfp should be handled in a well-ventilated area or a fume hood, especially when in powdered form, to avoid inhalation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.^[9] It may cause skin irritation. In case of contact, wash the affected area with soap and water. All waste should be disposed of as chemical waste according to local regulations.

Conclusion

Fmoc-Phe-OPfp (CAS 86060-92-6) is a highly effective and widely used activated amino acid derivative for the incorporation of L-phenylalanine in solid-phase peptide synthesis. Its high reactivity, facilitated by the pentafluorophenyl ester, ensures efficient coupling and high yields of the desired peptides. This technical guide has provided a comprehensive overview of its properties, synthesis, application, and analysis, serving as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science. The reliable performance of **Fmoc-Phe-OPfp** continues to contribute significantly to the advancement of peptide-based research and therapeutics.

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